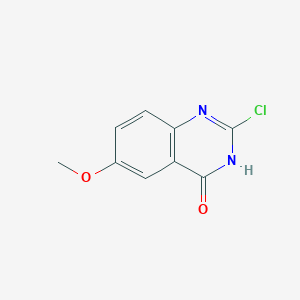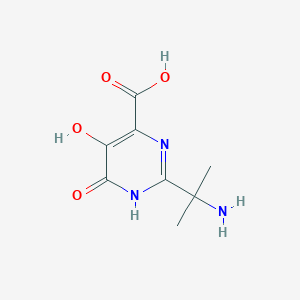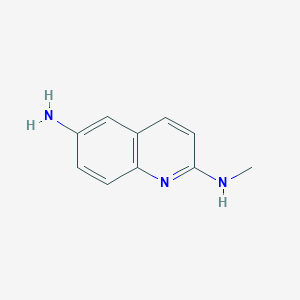
2-N-methylquinoline-2,6-diamine
Descripción general
Descripción
“2-N-methylquinoline-2,6-diamine” is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.22 . It is also known by its IUPAC name, N2-methyl-2,6-quinolinediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3/c1-12-10-5-2-7-6-8(11)3-4-9(7)13-10/h2-6H,11H2,1H3,(H,12,13) . This indicates the presence of a quinoline ring with a methyl group and two amine groups attached.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biodegradation in Wastewater Treatment
2-N-methylquinoline-2,6-diamine, as part of the broader family of quinoline compounds, has been studied for its biodegradability in wastewater treatment systems. Research by Wang et al. (2010) on 2-methylquinoline, a structurally related compound, explored its aerobic and denitrifying degradation by activated sludge. This study highlighted the pathway and metabolites involved, revealing the environmental persistence of certain metabolites such as 1,2,3,4-tetrahydro-2-methylquinoline under both aerobic and denitrifying conditions, suggesting a complex degradation pathway that may apply to this compound derivatives as well (Wang, Li, & Yang, 2010).
Antimicrobial Activity
Research on compounds structurally similar to this compound, such as methylquinolino[3,2-b][1,5]benzodiazepine and its derivatives, has demonstrated significant antimicrobial properties. Basavaraju, Naik, and Prabhakara (2007) synthesized these compounds and tested their antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. This suggests that this compound and its derivatives could also exhibit useful antimicrobial properties for applications in pharmaceuticals and food preservation (Basavaraju, Naik, & Prabhakara, 2007).
Catalysis and Synthesis
The catalytic applications of compounds related to this compound have been explored in asymmetric synthesis and catalysis. For instance, research by Lu and Bolm (2008) on the synthesis of sulfoximine-derived P,N ligands, which were applied in the enantioselective hydrogenation of quinoline derivatives, including 2-methylquinoline, showcases the potential of quinoline derivatives in facilitating asymmetric catalysis and synthesis. Such studies indicate the versatility of this compound derivatives in synthetic chemistry, especially in the development of new catalytic processes (Lu & Bolm, 2008).
Environmental and Material Sciences
In environmental and material sciences, derivatives of this compound have been investigated for their potential in luminescence and sensing applications. For example, the study on the luminescence properties of antimony (III) complexes with 6-methylquinoline by Storozhuk et al. (2003) could imply similar research interests for this compound derivatives in developing materials with unique optical properties for sensing, imaging, or electronic applications (Storozhuk, Mirochnik, Petrochenkova, Karasev, & Su, 2003).
Safety and Hazards
The safety information for “2-N-methylquinoline-2,6-diamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-N-methylquinoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-10-5-2-7-6-8(11)3-4-9(7)13-10/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMQTCZGJYRYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914460-72-3 | |
| Record name | 2-N-methylquinoline-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



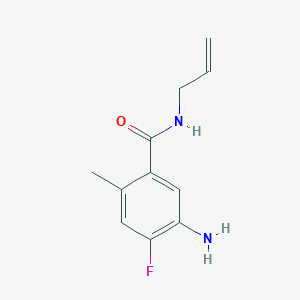
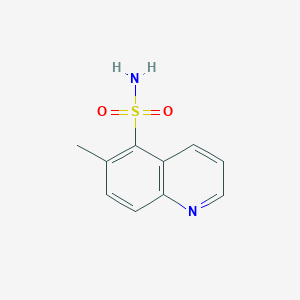
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)
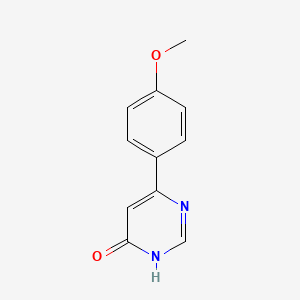
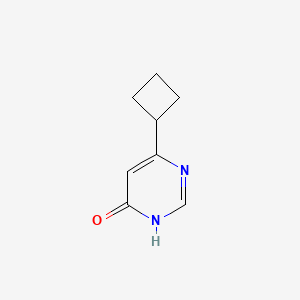
![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)
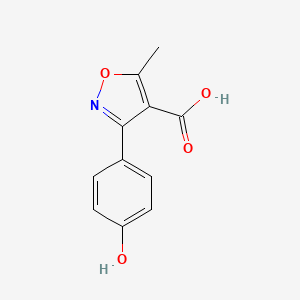
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)
![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)
